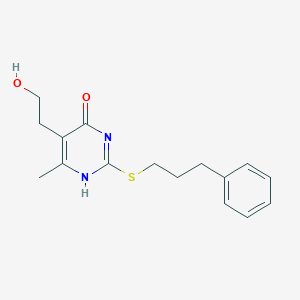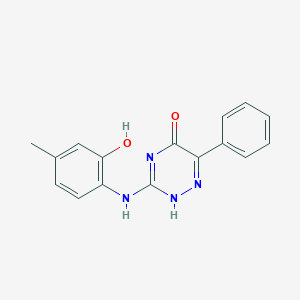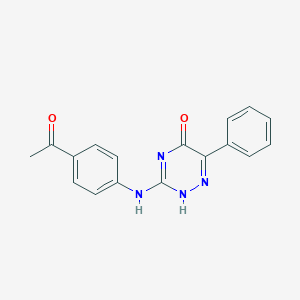![molecular formula C14H13Cl3N2O2S B7850615 5-(2-hydroxyethyl)-6-methyl-2-[(2,3,6-trichlorophenyl)methylsulfanyl]-1H-pyrimidin-4-one](/img/structure/B7850615.png)
5-(2-hydroxyethyl)-6-methyl-2-[(2,3,6-trichlorophenyl)methylsulfanyl]-1H-pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-Veratraldehyde . This organic compound is a derivative of benzaldehyde, characterized by the presence of two methoxy groups attached to the benzene ring. It is commonly used in organic synthesis and has various applications in the field of chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Methoxylation of Benzaldehyde: o-Veratraldehyde can be synthesized by the methoxylation of benzaldehyde
Industrial Production Methods: Industrially, o-Veratraldehyde is produced through the reaction of guaiacol with formaldehyde in the presence of an acid catalyst. The reaction conditions typically involve heating the mixture to a specific temperature to facilitate the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: o-Veratraldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The methoxy groups in o-Veratraldehyde can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of veratric acid.
Reduction: Formation of veratryl alcohol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the preparation of pharmaceuticals and agrochemicals.
Biology:
- Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine:
- Investigated for its potential therapeutic applications due to its bioactive properties.
Industry:
- Utilized in the fragrance industry for the synthesis of aromatic compounds.
- Used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of o-Veratraldehyde involves its interaction with various molecular targets and pathways. It can act as an electrophile in chemical reactions, facilitating the formation of new chemical bonds. In biological systems, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress.
Comparison with Similar Compounds
Vanillin: Similar structure with one methoxy group and one hydroxyl group.
Syringaldehyde: Contains three methoxy groups.
Veratryl Alcohol: The reduced form of o-Veratraldehyde.
Uniqueness:
- o-Veratraldehyde is unique due to its specific arrangement of methoxy groups, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
5-(2-hydroxyethyl)-6-methyl-2-[(2,3,6-trichlorophenyl)methylsulfanyl]-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl3N2O2S/c1-7-8(4-5-20)13(21)19-14(18-7)22-6-9-10(15)2-3-11(16)12(9)17/h2-3,20H,4-6H2,1H3,(H,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGHSQQWENFXMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N=C(N1)SCC2=C(C=CC(=C2Cl)Cl)Cl)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N=C(N1)SCC2=C(C=CC(=C2Cl)Cl)Cl)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl3N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(2E)-2-[(4-benzoyloxy-3-methoxyphenyl)methylidene]hydrazinyl]benzoic acid](/img/structure/B7850538.png)
![5-(2-hydroxyethyl)-6-methyl-2-[2-(4-methylphenoxy)ethylsulfanyl]-1H-pyrimidin-4-one](/img/structure/B7850550.png)
![methyl 4-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanylmethyl]benzoate](/img/structure/B7850558.png)

![5-(2-hydroxyethyl)-2-[2-(4-methoxyphenoxy)ethylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B7850575.png)
![5-(2-hydroxyethyl)-6-methyl-2-[(2-methylphenyl)methylsulfanyl]-1H-pyrimidin-4-one](/img/structure/B7850580.png)
![2-[(3,4-dichlorophenyl)methylsulfanyl]-5-(2-hydroxyethyl)-6-methyl-1H-pyrimidin-4-one](/img/structure/B7850588.png)
![2-[(4-chlorophenyl)methylsulfanyl]-5-(2-hydroxyethyl)-6-methyl-1H-pyrimidin-4-one](/img/structure/B7850590.png)
![2-[(2,4-dichlorophenyl)methylsulfanyl]-5-(2-hydroxyethyl)-6-methyl-1H-pyrimidin-4-one](/img/structure/B7850591.png)
![2-[(2,6-dichlorophenyl)methylsulfanyl]-5-(2-hydroxyethyl)-6-methyl-1H-pyrimidin-4-one](/img/structure/B7850592.png)
![2-[(2-chlorophenyl)methylsulfanyl]-5-(2-hydroxyethyl)-6-methyl-1H-pyrimidin-4-one](/img/structure/B7850623.png)
![2-[[2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7850626.png)


